molecular formula C10H16N5O13P3S B1655505 5'-Guanosine-diphosphate-monothiophosphate CAS No. 37589-80-3

5'-Guanosine-diphosphate-monothiophosphate

Cat. No.: B1655505
CAS No.: 37589-80-3
M. Wt: 539.25 g/mol
InChI Key: XOFLBQFBSOEHOG-UUOKFMHZSA-N
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Description

5’-Guanosine-Diphosphate-Monothiophosphate is a stable analog of guanosine triphosphate (GTP) where one of the oxygen atoms in the phosphate group is replaced by sulfur. This compound is known for its ability to stimulate guanine nucleotide-binding proteins, phosphoinositide hydrolysis, cyclic AMP accumulation, and activation of specific proto-oncogenes .

Scientific Research Applications

5’-Guanosine-Diphosphate-Monothiophosphate has a wide range of applications in scientific research:

    Chemistry: Used as a stable analog in studies of nucleotide interactions and enzyme mechanisms.

    Biology: Plays a role in studying signal transduction pathways involving G-proteins.

    Medicine: Investigated for its potential in modulating cellular processes and as a tool in drug discovery.

    Industry: Utilized in the development of biochemical assays and diagnostic tools

Chemical Reactions Analysis

Types of Reactions: 5’-Guanosine-Diphosphate-Monothiophosphate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Substitution: The phosphate groups can participate in substitution reactions, where other nucleophiles replace the sulfur atom.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.

    Nucleophiles: Thiols or amines can be used in substitution reactions.

Major Products:

Mechanism of Action

The compound exerts its effects by mimicking the natural substrate GTP. It binds to guanine nucleotide-binding proteins, leading to the activation of downstream signaling pathways. The sulfur atom in the phosphate group provides stability, allowing for prolonged interaction with target proteins .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    Guanosine Triphosphate (GTP): The natural substrate for G-proteins.

    Guanosine Diphosphate (GDP): The dephosphorylated form of GTP.

    Guanosine Monophosphate (GMP): A precursor in the synthesis of GTP and GDP.

Uniqueness: 5’-Guanosine-Diphosphate-Monothiophosphate is unique due to the presence of a sulfur atom in the phosphate group, which provides enhanced stability and allows for specific interactions with target proteins that are not possible with the natural nucleotides .

Properties

CAS No.

37589-80-3

Molecular Formula

C10H16N5O13P3S

Molecular Weight

539.25 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate

InChI

InChI=1S/C10H16N5O13P3S/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-29(19,20)27-30(21,22)28-31(23,24)32/h2-3,5-6,9,16-17H,1H2,(H,19,20)(H,21,22)(H2,23,24,32)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1

InChI Key

XOFLBQFBSOEHOG-UUOKFMHZSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N=C(NC2=O)N

SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N=C(NC2=O)N

37589-80-3

Synonyms

gamma S, GTP
gamma Thio GTP
gamma-Thio-GTP
GTP gamma S
GTPgammaS
Guanosine 5'-(3-O-Thio)Triphosphate
Guanosine 5'-(gamma-S)Triphosphate
Guanosine 5'-O-(3-Thiotriphosphate)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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